molecular formula C18H21N5O4 B14335572 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine CAS No. 105522-55-2

7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine

Cat. No.: B14335572
CAS No.: 105522-55-2
M. Wt: 371.4 g/mol
InChI Key: ODVAGHYWBQCJFU-UHFFFAOYSA-N
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Description

7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is a complex organic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in various pharmaceuticals and natural products. This particular compound is of interest due to its unique structure, which combines a phenoxyethyl group, a morpholino group, and a methylxanthine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine typically involves multiple steps, starting with the preparation of the xanthine core. The xanthine core can be synthesized through the condensation of urea with malonic acid derivatives, followed by cyclization. The phenoxyethyl group is introduced via an etherification reaction, where phenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide . The morpholino group is then added through a nucleophilic substitution reaction, where morpholine is reacted with an appropriate leaving group on the xanthine core .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant that also belongs to the xanthine class of compounds.

    Theophylline: Another xanthine derivative with bronchodilator effects.

    Theobromine: Found in chocolate, with mild stimulant properties.

Uniqueness

7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethyl group enhances its lipophilicity, while the morpholino group contributes to its ability to interact with various biological targets.

Properties

105522-55-2

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

3-methyl-8-morpholin-4-yl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C18H21N5O4/c1-21-15-14(16(24)20-18(21)25)23(9-12-27-13-5-3-2-4-6-13)17(19-15)22-7-10-26-11-8-22/h2-6H,7-12H2,1H3,(H,20,24,25)

InChI Key

ODVAGHYWBQCJFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC4=CC=CC=C4

Origin of Product

United States

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